N-isobutyl-3-nitro-2-pyridinamine
CAS No.: 942356-83-4
Cat. No.: VC21509904
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942356-83-4 |
|---|---|
| Molecular Formula | C9H13N3O2 |
| Molecular Weight | 195.22g/mol |
| IUPAC Name | N-(2-methylpropyl)-3-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11) |
| Standard InChI Key | QDBSAMWCNGFVKZ-UHFFFAOYSA-N |
| SMILES | CC(C)CNC1=C(C=CC=N1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)CNC1=C(C=CC=N1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-isobutyl-3-nitro-2-pyridinamine consists of a pyridine core with specific functional group substitutions. The compound has a planar aromatic pyridine ring with three key functional components: a nitrogen atom in the ring, a nitro group (-NO₂) at position 3, and an isobutylamine group (-NHCH₂CH(CH₃)₂) at position 2 .
Physical and Chemical Properties
Table 1 below summarizes the key physical and chemical properties of N-isobutyl-3-nitro-2-pyridinamine:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 942356-83-4 | |
| Molecular Formula | C₉H₁₃N₃O₂ | |
| Molecular Weight | 195.22 g/mol | |
| IUPAC Name | N-(2-methylpropyl)-3-nitropyridin-2-amine | |
| Standard InChI | InChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11) | |
| Standard InChIKey | QDBSAMWCNGFVKZ-UHFFFAOYSA-N | |
| SMILES | CC(C)CNC1=C(C=CC=N1)N+[O-] | |
| Physical Form | Solid |
The electronic structure of N-isobutyl-3-nitro-2-pyridinamine is characterized by the electron-withdrawing nature of the nitro group, which affects the electron density distribution across the pyridine ring. This creates distinct reactivity patterns, particularly at positions adjacent to the nitro group .
Synthesis Methods
Alternative Synthesis Routes
Research on related 3-nitropyridine derivatives suggests that N-isobutyl-3-nitro-2-pyridinamine could potentially be synthesized through other methods:
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From corresponding 2-methyl-3-nitropyridines through a condensation reaction followed by reductive amination with isobutylamine
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Through electrochemical reduction of 3-nitropyridines in acidic solutions, as described in patent CN1115755A, which outlines methods for converting 3-nitropyridines to their corresponding 3-aminopyridines while simultaneously introducing substituents at position 2
The patent suggests that electrochemical reduction of 3-nitropyridines can be performed in acidic solutions to yield 2-substituted-3-aminopyridines, which could potentially be applied or modified for the synthesis of N-isobutyl-3-nitro-2-pyridinamine or related compounds .
Applications and Uses
Research Applications
N-isobutyl-3-nitro-2-pyridinamine is primarily used for research purposes and serves as a valuable building block in organic synthesis due to its reactivity and structural features. The specific reactivity patterns of 3-nitropyridines make them versatile intermediates for constructing more complex molecular structures.
Related Compounds
Structural Analogs
Several structurally related compounds share similar features with N-isobutyl-3-nitro-2-pyridinamine:
Table 2: Comparison of N-isobutyl-3-nitro-2-pyridinamine with related compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Difference |
|---|---|---|---|---|
| N-isobutyl-3-nitro-2-pyridinamine | 942356-83-4 | C₉H₁₃N₃O₂ | 195.22 | Reference compound |
| N-isopropyl-3-nitropyridin-2-amine | 26820-67-7 | C₈H₁₁N₃O₂ | 181.19 | Isopropyl instead of isobutyl group |
| 3-nitro-N-propan-2-ylpyridin-2-amine | 26820-67-7 | C₈H₁₁N₃O₂ | 181.19 | Alternative name for N-isopropyl derivative |
The N-isopropyl derivative (N-isopropyl-3-nitropyridin-2-amine) is structurally similar but contains an isopropyl group instead of an isobutyl group attached to the nitrogen at position 2 . This slight structural difference affects the physical properties and potentially the reactivity patterns of these compounds.
Functional Derivatives
Other functionally related compounds include various 3-nitropyridine derivatives that undergo similar chemical transformations:
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2-methyl-3-nitropyridines: Used as starting materials for the synthesis of 2-arylvinyl-3-nitropyridines through condensation reactions
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2-arylvinyl-3-nitropyridines: Show interesting photophysical properties including large Stokes shifts
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3-nitro-2-pyridinesulfenyl (Npys) derivatives: Used in peptide chemistry as protecting groups and for disulfide bond formation
These related compounds illustrate the diverse applications of 3-nitropyridine derivatives in organic synthesis and molecular design.
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